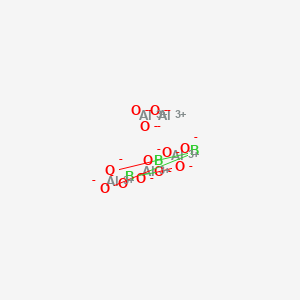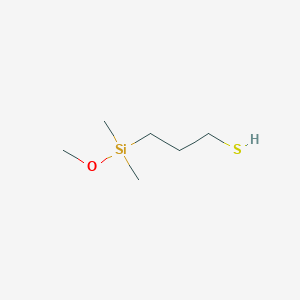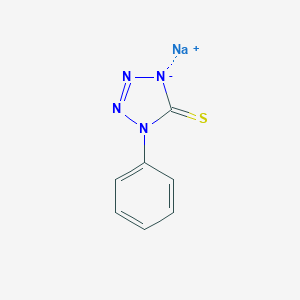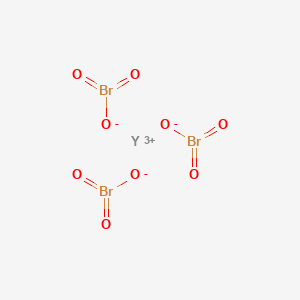
Yttrium tribromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium tribromate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a rare earth metal compound that is composed of yttrium, bromine, and oxygen. The chemical formula for yttrium tribromate is YBr3O9. Yttrium tribromate is a white crystalline powder that is soluble in water and has a high melting point of 350°C.
Mecanismo De Acción
The mechanism of action of yttrium tribromate is not well understood. However, it is believed that it acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules. This property makes yttrium tribromate an effective catalyst for various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of yttrium tribromate. However, it is known that yttrium is an essential element for human health. It plays a vital role in bone formation and maintenance, and it is also involved in various metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using yttrium tribromate in lab experiments is its high purity. Yttrium tribromate can be synthesized with high purity, which makes it an ideal chemical for various experiments. Another advantage is its stability. Yttrium tribromate is a stable compound that can be stored for long periods without degradation.
One of the limitations of using yttrium tribromate in lab experiments is its high cost. Yttrium is a rare earth metal, which makes yttrium tribromate an expensive chemical to produce. Another limitation is its limited solubility. Yttrium tribromate has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on yttrium tribromate. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the exploration of new applications for yttrium tribromate in the fields of catalysis, materials science, and biomedical imaging. Additionally, more research is needed to understand the mechanism of action of yttrium tribromate and its potential effects on human health.
Métodos De Síntesis
The synthesis of yttrium tribromate can be achieved through various methods. One of the most common methods is the reaction of yttrium oxide with bromine in the presence of water. The reaction produces yttrium tribromate and hydrobromic acid. Another method involves the reaction of yttrium hydroxide with bromic acid. The reaction produces yttrium tribromate and water.
Aplicaciones Científicas De Investigación
Yttrium tribromate has been extensively studied for its potential applications in various scientific fields. In the field of materials science, yttrium tribromate has been used as a precursor for the synthesis of yttrium oxide nanoparticles. Yttrium oxide nanoparticles have potential applications in the fields of catalysis, electronics, and biomedical imaging.
In the field of catalysis, yttrium tribromate has been used as a catalyst for various chemical reactions. It has been shown to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Yttrium tribromate has also been used as a catalyst for the oxidation of alcohols to aldehydes and ketones.
Propiedades
Número CAS |
15162-95-5 |
|---|---|
Nombre del producto |
Yttrium tribromate |
Fórmula molecular |
Br3O9Y |
Peso molecular |
472.61 g/mol |
Nombre IUPAC |
yttrium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Y/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
BUGCDNRPNRJANA-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3] |
SMILES canónico |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3] |
Otros números CAS |
15162-95-5 |
Sinónimos |
yttrium tribromate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




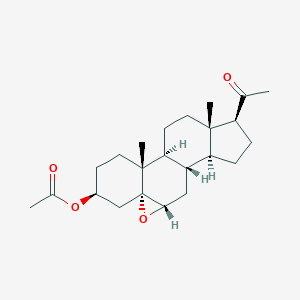
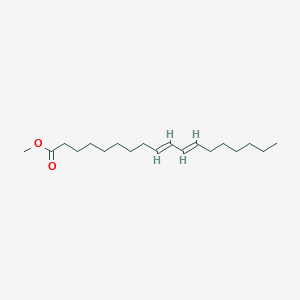
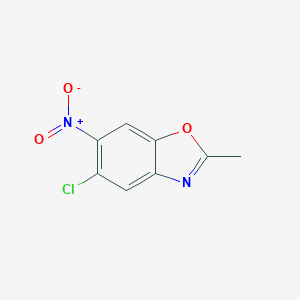
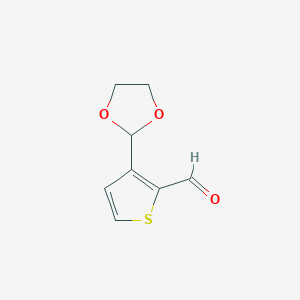
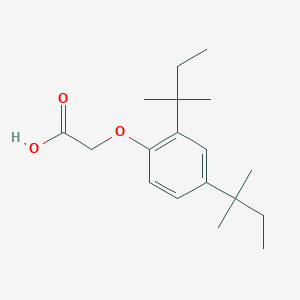
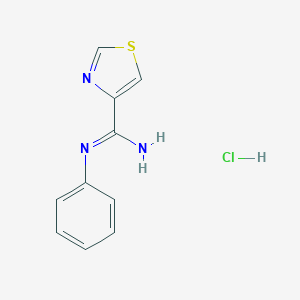

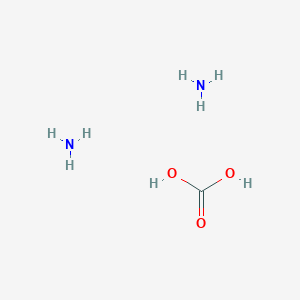
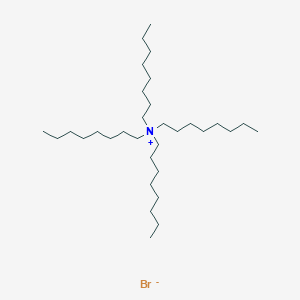
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
